Diisotridecyl phthalate

Description

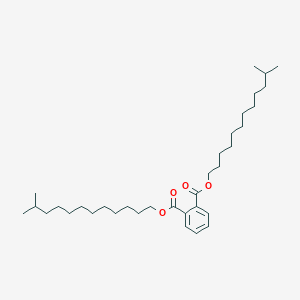

Diisotridecyl phthalate (DTDP), with the chemical formula C₃₄H₅₈O₄ and molecular weight of 530.8 g/mol, is a high molecular weight (HMW) phthalate ester. It is primarily used as a plasticizer in polyvinyl chloride (PVC) and other polymers to enhance flexibility and durability . DTDP is structurally characterized by two isotridecyl (branched C₁₃) alkyl chains esterified to a phthalic acid backbone. Its high molecular weight contributes to lower volatility and slower migration rates compared to low molecular weight (LMW) phthalates like di(2-ethylhexyl) phthalate (DEHP) .

Properties

IUPAC Name |

bis(11-methyldodecyl) benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H58O4/c1-29(2)23-17-13-9-5-7-11-15-21-27-37-33(35)31-25-19-20-26-32(31)34(36)38-28-22-16-12-8-6-10-14-18-24-30(3)4/h19-20,25-26,29-30H,5-18,21-24,27-28H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCSGAWBQJHXXSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H58O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60873994 | |

| Record name | Diisotridecyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

530.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27253-26-5, 36901-61-8 | |

| Record name | Phthalic acid, diisotridecyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027253265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diisotridecyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisotridecyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.957 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Raw Material Selection and Pre-Treatment

The synthesis begins with phthalic anhydride and isotridecyl alcohol, typically in a molar ratio favoring the alcohol to drive the reaction to completion. Patent CN1733695A highlights the use of a 2.1:1 to 3.0:1 alcohol-to-anhydride ratio, with optimal results observed at 2.5:1–2.7:1. Isotridecyl alcohol, a mixture of branched C13 alcohols, introduces variability in the final product’s isomer distribution, necessitating stringent quality control during alcohol procurement. Pre-treatment steps often involve nitrogen purging to eliminate oxidative degradation, as demonstrated in the patent’s single-esterification stage conducted under inert atmospheres.

Single-Esterification and Diesterification Stages

The reaction proceeds in two distinct phases:

-

Single-Esterification : Conducted at 140–150°C for 10 minutes, this step converts phthalic anhydride into mono-isotridecyl phthalate. The exothermic nature of this stage requires careful temperature modulation to prevent thermal decomposition.

-

Diesterification : Following the addition of a titanium-based catalyst (e.g., titanium isopropoxide), the temperature is elevated to 190–240°C for 3–6 hours. Catalytic concentrations of 0.02–1.0 wt% (relative to anhydride) are employed, with 0.05–0.3 wt% identified as optimal for minimizing side reactions while maintaining reaction kinetics.

Process Optimization and Parameter Analysis

Impact of Catalyst Type and Concentration

Titanium-based catalysts, particularly titanium isopropoxide, dominate industrial-scale phthalate ester synthesis due to their high activity and selectivity. Experimental data from CN1733695A (Table 1) reveals that increasing catalyst concentration from 0.02% to 0.3% enhances ester content from 98.5% to 99.9%, with diminishing returns observed beyond 0.3%. Comparative studies with sulfuric acid catalysts, though not detailed in the patent, are noted for their corrosiveness and tendency to promote side reactions, justifying the preference for titanium alternatives.

Table 1: Catalyst Concentration vs. Product Quality

| Catalyst (wt%) | Ester Content (%) | Color Index (Pt-Co) |

|---|---|---|

| 0.02 | 98.5 | 35 |

| 0.05 | 99.2 | 25 |

| 0.10 | 99.6 | 18 |

| 0.30 | 99.9 | 12 |

Temperature and Reaction Time Optimization

Elevated temperatures accelerate diesterification but risk alcohol dehydration and ester degradation. The patent identifies 210–230°C as the optimal range, with reaction times of 3–4 hours achieving near-quantitative conversion (Table 2). Prolonged heating beyond 6 hours marginally improves yield but escalates energy costs and color index degradation.

Table 2: Temperature and Time Effects on Conversion

| Temperature (°C) | Time (h) | Conversion (%) | Color Index |

|---|---|---|---|

| 190 | 6 | 92.3 | 40 |

| 210 | 4 | 98.7 | 25 |

| 230 | 3 | 99.5 | 15 |

| 240 | 3 | 99.6 | 30 |

Purification and Post-Treatment Techniques

Dealcoholization and Alkali Washing

Post-reaction crude ester undergoes vacuum distillation (-0.085 to -0.095 MPa) at 170–180°C to remove unreacted isotridecyl alcohol. Subsequent alkali washing with 5% NaOH at 90–95°C neutralizes residual acidity, with two washes typically reducing acid value to <0.1 mg KOH/g.

Steam Stripping and Final Refinement

Steam stripping at 180±5°C removes low-boiling impurities, yielding a product with a color index of 10–30 (Pt-Co) and ester content exceeding 99.8%. The absence of decolorization steps, a notable advancement in the patent methodology, simplifies production while maintaining optical clarity.

Comparative Analysis with Alternative Methods

While the patent emphasizes titanium-catalyzed routes, alternative approaches include:

-

Enzymatic Esterification : Lipase-catalyzed methods offer eco-friendly advantages but suffer from lower thermal stability and scalability challenges.

-

Ionic Liquid Catalysts : Emerging studies suggest improved recyclability, though cost and viscosity issues hinder industrial adoption.

Chemical Reactions Analysis

Diisotridecyl phthalate undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of various oxidized products, depending on the conditions and reagents used.

Hydrolysis: In the presence of water and an acid or base catalyst, diisotridecyl phthalate can hydrolyze to produce phthalic acid and isotridecyl alcohol.

Substitution: This reaction can occur when diisotridecyl phthalate reacts with nucleophiles, leading to the substitution of the ester group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, hydrolyzing agents such as hydrochloric acid, and nucleophiles like ammonia. The major products formed from these reactions include phthalic acid, isotridecyl alcohol, and various oxidized derivatives .

Scientific Research Applications

Key Applications

- Plasticizer in PVC :

- Non-PVC Applications :

- Flame Retardant Applications :

Toxicological Profile

While DITDP is widely used, its safety profile has been evaluated in several studies. Notably:

- Genotoxicity : DITDP was shown to be non-mutagenic in bacterial assays, indicating a low likelihood of genotoxic effects .

- Toxicity Studies : Limited data on repeat-dose toxicity suggest potential liver and kidney effects at high doses; however, comprehensive studies are still needed to fully assess its safety .

Case Study 1: Exposure Assessment in Indoor Environments

A study conducted by the U.S. EPA highlighted concerns regarding the migration of DITDP from consumer products into indoor dust. The research emphasized that children are particularly vulnerable due to their behavior patterns, such as hand-to-mouth activities .

Case Study 2: Regulatory Perspectives

The European Chemicals Agency (ECHA) has classified several phthalates, including DITDP, under regulations that restrict their use in children's products due to concerns over reproductive toxicity. This regulatory framework underscores the need for ongoing monitoring and research into the safety of phthalates in consumer goods .

Mechanism of Action

The mechanism of action of diisotridecyl phthalate involves its interaction with cellular receptors and enzymes. It is known to induce peroxisome proliferation in liver cells, leading to hepatocyte hypertrophy. This effect is mediated through the activation of peroxisome proliferator-activated receptors (PPARs), which regulate gene expression involved in lipid metabolism and cell proliferation .

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares DTDP with key phthalates and substitutes:

Key Observations :

- Molecular Weight : DTDP and DUP have the highest molecular weights (~530 g/mol), reducing their migration rates compared to DINP (419 g/mol) and DEHP (391 g/mol) .

- Boiling Points : All HMW phthalates (DTDP, DIDP, DINP, DUP) exhibit boiling points above 300°C, minimizing volatilization .

- Biodegradability : DTDP shows moderate aerobic biodegradability (71.89%) but lags behind DIDP (90.05%) and DINCH (95%). DEHP, despite lower molecular weight, degrades faster (83.03%) .

Toxicity and Regulatory Status

Biological Activity

Diisotridecyl phthalate (DITDP) is a high-molecular-weight phthalate commonly used as a plasticizer in various applications, particularly in polyvinyl chloride (PVC) products. This article reviews the biological activity of DITDP, focusing on its toxicity, exposure effects, and potential health risks based on diverse research findings.

DITDP is a diester of phthalic acid and is primarily utilized to enhance the flexibility and durability of plastics. Its applications include:

- Plasticizers for PVC : Widely used in construction materials, flooring, and toys.

- Adhesives and Sealants : Enhances performance characteristics.

- Coatings : Improves the flexibility and adhesion of paints and coatings.

Absorption and Metabolism

Studies indicate that DITDP is poorly absorbed through the gastrointestinal tract, with absorption rates decreasing at higher doses. In rats, dermal absorption was low (2-4%), while inhalation exposure resulted in approximately 73% absorption. Once absorbed, DITDP is rapidly eliminated via urine and feces, with metabolites such as phthalic acid being predominant .

Acute Toxicity

DITDP exhibits low acute toxicity. The oral LD50 has been reported to be greater than 29,100 mg/kg, indicating a high threshold for acute effects . Inhalation studies have shown an LC50 greater than 12,540 mg/m³ .

Repeated Dose Toxicity

In repeated-dose studies involving rats and dogs:

- Rats : Significant increases in liver weights were observed at doses starting from 120 mg/kg body weight per day. The NOAEL (No Observed Adverse Effect Level) was determined to be 60 mg/kg bw/d .

- Dogs : A LOAEL (Lowest Observed Adverse Effect Level) of 75 mg/kg bw/d was identified for increased liver weights .

Genotoxicity and Carcinogenicity

DITDP has been evaluated for genotoxic potential through various assays:

- No mutagenic activity was observed in bacterial assays at doses up to 10 mg/plate .

- In vivo studies have not shown significant genotoxic effects; however, data on carcinogenicity remain limited due to insufficient testing across similar phthalates .

Reproductive and Developmental Toxicity

Two-generation reproduction studies in rats indicated that DITDP may affect reproductive outcomes:

- Increased liver and kidney weights were noted in parental animals.

- Reduced pup survival was particularly pronounced in the F2 generation, although no direct impairment of fertility was observed .

Skin Sensitization

Human studies have shown mixed results regarding skin sensitization:

- A case of allergic contact dermatitis was reported from exposure to a PVC wristband containing DITDP .

- Patch tests conducted on larger cohorts indicated no significant allergic reactions; however, some irritation was noted at higher concentrations .

Case Studies

A review of phthalate exposure in children highlighted concerns regarding the presence of DITDP in consumer products. The Arnika Association's studies from 2007 to 2016 emphasized the need for monitoring phthalate levels due to potential endocrine-disrupting effects on child development .

Summary of Findings

Q & A

Basic Research Questions

Q. How can researchers accurately identify and quantify DITDP in complex matrices (e.g., environmental samples, polymers)?

- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., deuterated phthalates) to correct for matrix effects. Validate methods using EPA-recommended protocols, such as those in the NHANES urinary phthalate metabolite analysis . Cross-check chemical identifiers (CAS 26401-35-4, molecular formula C₃₂H₆₂O₄) against databases like PubChem and the EPA Chemistry Dashboard to confirm structural integrity .

Q. What are the standard protocols for assessing DITDP’s acute toxicity in laboratory settings?

- Methodological Answer : Follow OECD Test Guidelines 423 (Acute Oral Toxicity) or 402 (Acute Dermal Toxicity), using rodent models. Measure endpoints such as LD₅₀, clinical signs (e.g., respiratory distress), and histopathology. Note that DITDP is not classified as carcinogenic by IARC, ACGIH, or OSHA, but reproductive toxicity studies require extended exposure periods .

Q. How do physicochemical properties (e.g., viscosity, solubility) influence DITDP’s environmental persistence?

- Methodological Answer : Characterize viscosity using surface light scattering (SLS) or high-pressure rheometry, as demonstrated in studies by Froeba et al. (2007) and Harris et al. (2007), which show DITDP’s viscosity varies significantly with temperature (0–100°C) and pressure (up to 1 GPa) . Solubility in water (<0.1 mg/L at 25°C) can be determined via shake-flask methods, with log Kow values (>9) indicating high bioaccumulation potential .

Advanced Research Questions

Q. What experimental designs are optimal for resolving contradictions in DITDP’s endocrine disruption potential?

- Methodological Answer : Conduct in vitro receptor-binding assays (e.g., ERα/ERβ, AR) alongside in vivo uterotrophic or Hershberger assays. Compare results to structurally similar phthalates (e.g., DIDP, DINP) to identify structure-activity relationships. Address discrepancies by controlling for metabolite interference (e.g., mono-isotridecyl phthalate) using enzymatic hydrolysis protocols .

Q. How can researchers model human exposure to DITDP using biomonitoring data?

- Methodological Answer : Apply reverse dosimetry to urinary metabolite data (e.g., from NHANES), integrating pharmacokinetic (PBPK) models. Account for population variability in metabolism rates and exposure pathways (dermal, inhalation, oral). Validate models with forward dosimetry using environmental monitoring data (e.g., air, dust) .

Q. What advanced analytical techniques differentiate DITDP from co-eluting phthalates in polymer extracts?

- Methodological Answer : Employ high-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) to isolate fragment ions unique to DITDP (m/z 510.83). Pair with orthogonal techniques like ion mobility spectrometry (IMS) to resolve co-eluting isomers. Cross-reference with EPA’s CompTox Chemicals Dashboard for spectral libraries .

Q. How do branched alkyl chain isomers in DITDP affect its plasticizer efficiency and leaching rates?

- Methodological Answer : Synthesize isomerically pure DITDP variants and compare mechanical properties (e.g., glass transition temperature, tensile strength) via dynamic mechanical analysis (DMA). Leaching rates can be quantified using accelerated aging tests (e.g., 60°C, 75% RH) followed by GC-MS analysis of extractables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.